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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

Cat. No.: B15575707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DOPE-mPEG 2000) is a key excipient in the development of advanced drug delivery systems

for cancer therapy. This phospholipid-PEG conjugate is instrumental in the formulation of

nanoparticles, particularly liposomes, designed to improve the therapeutic index of anticancer

agents. The incorporation of DOPE-mPEG 2000 into these nanocarriers offers several

advantages, including enhanced stability, prolonged circulation times, and the potential for pH-

sensitive drug release.

These application notes provide a comprehensive overview of the use of DOPE-mPEG 2000 in

cancer drug delivery, including quantitative data on formulation characteristics, detailed

experimental protocols, and insights into the cellular uptake and intracellular trafficking of these

nanoparticles.

Data Presentation: Physicochemical Properties of
DOPE-mPEG 2000 Formulations
The following tables summarize quantitative data from various studies on liposomal and

micellar formulations incorporating DOPE-mPEG 2000 for the delivery of different anticancer

drugs.
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Table 1: Physicochemical characteristics of DOPE-mPEG 2000-containing nanoparticles.
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In Vitro Release
Conditions
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responsiveness with

PEG2000 inclusion

[3][4]
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PEGylated liposomes

PBS pH 7.4 with 0.5%

HS 15

66% drug release

after 36 hours

Table 2: In vitro drug release characteristics.

Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-
Film Hydration Method
This protocol describes a general procedure for preparing liposomes incorporating DOPE-

mPEG 2000 using the thin-film hydration technique, a widely used method for its simplicity and

reproducibility.[5][6]

Materials:

Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol, DOPE-mPEG

2000)

Anticancer drug (hydrophobic or hydrophilic)

Organic solvent (e.g., chloroform, methanol, or a mixture)

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered

saline (HBS))

Round-bottom flask

Rotary evaporator
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Water bath

Probe or bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a desired molar

ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask. For

hydrophilic drugs, they will be added during the hydration step.

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipids.

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the

formation of a thin, uniform lipid film on the inner surface of the flask.

Continue to dry the film under vacuum for at least 1-2 hours to remove any residual

solvent.

Hydration:

Add the aqueous hydration buffer (pre-heated to above the lipid Tc) to the flask containing

the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the

formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

Size Reduction (Sonication or Extrusion):

Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension

using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator

until the suspension becomes clear.
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Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles

(LUVs), pass the MLV suspension through an extruder equipped with polycarbonate

membranes of a defined pore size (e.g., 100 nm). This process should be repeated

multiple times (e.g., 10-20 passes) to ensure homogeneity.

Purification:

Remove any unencapsulated drug by methods such as dialysis, size exclusion

chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:

Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and

polydispersity index (PDI) of the liposomes.

Use Laser Doppler Velocimetry (LDV) or Electrophoretic Light Scattering (ELS) to measure

the zeta potential, which indicates the surface charge and stability of the formulation.

2. Encapsulation Efficiency:

Separate the unencapsulated (free) drug from the liposomes using techniques like

ultracentrifugation or column chromatography.

Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of

encapsulated drug / Total amount of drug) x 100

3. Drug Release Study:

Place a known amount of the liposomal formulation in a dialysis bag with a specific

molecular weight cut-off.

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5

to simulate the tumor microenvironment) at 37°C with constant stirring.
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At predetermined time intervals, withdraw aliquots from the release medium and replace with

fresh medium.

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g.,

HPLC, UV-Vis spectrophotometry).

Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: Experimental workflow for the development and evaluation of DOPE-mPEG 2000

liposomes.
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Caption: Cellular uptake and intracellular trafficking of DOPE-mPEG 2000 nanoparticles.

Concluding Remarks
DOPE-mPEG 2000 is a versatile and valuable component in the design of nanocarriers for

cancer therapy. Its ability to confer "stealth" properties and potentially facilitate pH-sensitive

drug release makes it a powerful tool for enhancing the efficacy and reducing the toxicity of

anticancer drugs. The provided protocols and data serve as a foundational guide for

researchers and developers working to harness the potential of DOPE-mPEG 2000 in creating

next-generation cancer therapeutics. Further optimization of formulation parameters and a

deeper understanding of the specific interactions with different cancer cell types will continue to

advance the clinical translation of these promising drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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